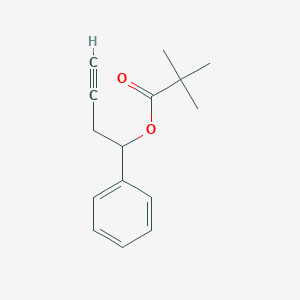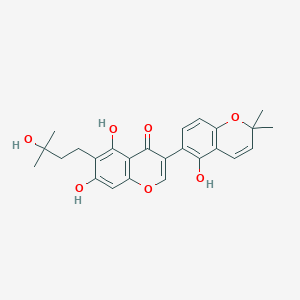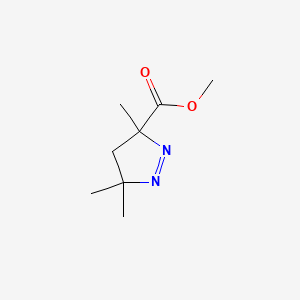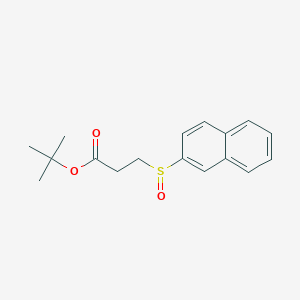![molecular formula C11H13F3O3Sn B14178859 Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-24-4](/img/structure/B14178859.png)
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound that features a stannane core bonded to a trifluoromethoxybenzoyl group
Vorbereitungsmethoden
The synthesis of Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C8H4ClF3O2→(CH3)3SnOCOC8H4F3OCH3+HCl
Analyse Chemischer Reaktionen
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by nucleophiles such as halides, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides, which are useful in materials science.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common reagents used in these reactions include halides for substitution, oxidizing agents like hydrogen peroxide for oxidation, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The trifluoromethoxybenzoyl group can also participate in these interactions, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane can be compared with other organotin compounds, such as:
Trimethyltin chloride: Similar in structure but lacks the trifluoromethoxybenzoyl group, making it less reactive in certain applications.
Tributyltin oxide: Another organotin compound with different alkyl groups, used primarily as a biocide and antifouling agent.
Dimethyltin dichloride: Features two methyl groups and two chloride groups, with different reactivity and applications compared to trimethylstannane derivatives.
The uniqueness of this compound lies in its combination of the stannane core with the trifluoromethoxybenzoyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
919299-24-4 |
|---|---|
Molekularformel |
C11H13F3O3Sn |
Molekulargewicht |
368.92 g/mol |
IUPAC-Name |
trimethylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3CH3.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;;;;/h2H,1H3,(H,12,13);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZOQLWBUXOFVJJU-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)

![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)

